Sulfone Oxidation State Prevents Thiol-Mediated Ring-Opening Degradation — 4,4-Dioxide vs. Non-Oxidized Oxathiine Comparator
5,6-Dihydro-1,4-oxathiine-4,4-dioxides react with thiols, amines, and CH-acidic nucleophiles via ring-opening at C-2 to yield 2-substituted ethanesulfonylcarbonyl compounds, whereas the non-oxidized 5,6-dihydro-1,4-oxathiines undergo preferential sulfur-attack or retro-Diels-Alder fragmentation under identical conditions [1]. This mechanistic bifurcation means that the 4,4-dioxide warhead of the target compound directs covalent adduct formation toward a distinct site on the scaffold, a property absent in the sulfide and sulfoxide oxidation states. For procurement decisions, this implies that the 4,4-dioxide cannot be functionally replaced by the corresponding sulfide or sulfoxide in any application where nucleophilic stability or site-specific covalent modification is required.
| Evidence Dimension | Reaction pathway with nucleophiles (thiols, amines, CH-acidic compounds) |
|---|---|
| Target Compound Data | 4,4-Dioxide: C-2 ring-opening to 2-substituted ethanesulfonylcarbonyl compounds (discrete adduct formation) |
| Comparator Or Baseline | 5,6-Dihydro-1,4-oxathiine (sulfide): retro-Diels-Alder fragmentation or sulfur-centered attack; no discrete C-2 adduct reported |
| Quantified Difference | Qualitative mechanistic divergence — 4,4-dioxide yields isolable ethanesulfonylcarbonyl products; sulfide yields ring-fragmented products |
| Conditions | Reaction with thiols, amines, and CH-acidic nucleophiles; products characterized by elemental analysis, IR, and ¹H-NMR [1] |
Why This Matters
The 4,4-dioxide ensures a predictable, site-specific covalent reactivity profile distinct from lower oxidation states, which is critical for applications requiring defined electrophilic warhead behavior or resistance to thiol-mediated metabolic degradation.
- [1] Gohmann, P.; Schröder, L.; Zschunke, A. Zur Reaktion von 5,6-Dihydro-1,4-oxathiin-4,4-dioxiden mit Nucleophilen. J. Prakt. Chem. 1986, 328 (3), 380–388. DOI: 10.1002/prac.19863280312 View Source
